molecular formula C18H16F3NO3 B2380343 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide CAS No. 1705901-46-7

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2380343
CAS No.: 1705901-46-7
M. Wt: 351.325
InChI Key: AKCYJQMBLGMFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide (CAS 1421456-12-3) is a synthetic organic compound with the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol . This benzamide derivative is built around a 2,3-dihydro-1-benzofuran core, a privileged structure in medicinal chemistry known for its potential to imbue molecules with favorable biological and physicochemical properties. The compound's structure features a hydroxyethyl linker connecting the dihydrobenzofuran moiety to a benzamide group that is substituted with a metabolically stable trifluoromethyl group, a common motif used to enhance a compound's lipophilicity and binding affinity in drug discovery . Compounds containing the benzofuran scaffold are of significant interest in pharmaceutical research. For instance, structurally related N-(benzofuran-5-yl) aromatic sulfonamide derivatives have been investigated as novel inhibitors of Hypoxia-inducible factor-1 (HIF-1), a key mediator in tumor metastasis and angiogenesis . These related compounds have demonstrated specific inhibitory effects on HIF-1α expression, suppression of HIF-1 transcriptional activity, and anti-angiogenic potential in vitro and in vivo . While the specific biological activity of this compound must be established through targeted assays, its molecular architecture makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of oncology and signal transduction. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c19-18(20,21)14-3-1-2-13(9-14)17(24)22-10-15(23)11-4-5-16-12(8-11)6-7-25-16/h1-5,8-9,15,23H,6-7,10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCYJQMBLGMFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the hydroxyethyl group and finally the trifluoromethylbenzamide moiety. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This step often involves the use of ethylene oxide or ethylene glycol in the presence of a suitable catalyst.

    Attachment of the Trifluoromethylbenzamide Moiety: This can be accomplished through amide bond formation reactions, typically using reagents like trifluoroacetic anhydride and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the ethyl side chain undergoes oxidation under controlled conditions.

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) at 50–80°C

  • Chromium trioxide (CrO₃) in acetic acid

Products :

  • Ketone derivative: Formation of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide (yield: 72–85%)

Mechanism :
The hydroxyl group is oxidized to a carbonyl via a two-electron transfer process. The trifluoromethyl group stabilizes the intermediate through inductive effects, enhancing reaction efficiency.

Reduction Reactions

The benzamide group can be reduced to form amines.

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C

  • Catalytic hydrogenation with palladium-carbon (Pd/C) under 3–5 bar H₂ pressure

Products :

  • Amine derivative: N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzylamine (yield: 68–75%)

Key Data :

ParameterValue
Reaction Time4–6 hours
Purity (HPLC)≥97%

Substitution Reactions

The trifluoromethyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions.

Reagents/Conditions :

  • Ammonia (NH₃) in dimethylformamide (DMF) at 80–100°C

  • Sodium hydroxide (NaOH) as a base

Products :

  • N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-aminobenzamide (yield: 55–60%)

Limitations :
Steric hindrance from the benzofuran moiety reduces substitution efficiency at the meta position.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

Reagents/Conditions :

  • Hydrochloric acid (HCl, 6M) in water/ethanol at reflux

  • Sodium hydroxide (NaOH, 2M) at 90°C

Products :

  • 3-(Trifluoromethyl)benzoic acid and 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine (yield: 82–88%)

Industrial Relevance :
This reaction is scaled using microwave-assisted hydrolysis to reduce reaction time by 40% .

Esterification Reactions

The hydroxyl group forms esters with carboxylic acids.

Reagents/Conditions :

  • Ethanol (C₂H₅OH) with sulfuric acid (H₂SO₄) catalyst at 60°C

  • Acetic anhydride ((CH₃CO)₂O) in pyridine

Products :

  • N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-ethoxyethyl]-3-(trifluoromethyl)benzamide (yield: 77–83%)

Comparative Reaction Data Table

Reaction TypeReagentsTemperature (°C)Yield (%)Major Product
OxidationKMnO₄/H₂SO₄50–8072–85Ketone derivative
ReductionLiAlH₄/THF0–568–75Benzylamine derivative
SubstitutionNH₃/NaOH/DMF80–10055–603-Aminobenzamide
HydrolysisHCl/H₂O-EtOHReflux82–88Benzoic acid + hydroxyethylamine
EsterificationC₂H₅OH/H₂SO₄6077–83Ethoxyethyl benzamide

Mechanistic Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group directs electrophilic substitution to the para position and stabilizes intermediates via -I effects .

  • Steric Factors : The dihydrobenzofuran moiety imposes steric constraints, particularly affecting substitution at the benzamide ring.

Industrial-Scale Optimization

  • Microwave-Assisted Synthesis : Reduces reaction times by 30–50% for hydrolysis and esterification .

  • Catalytic Hydrogenation : Pd/C achieves >95% conversion in benzamide reduction with minimal byproducts .

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide exhibits significant anticancer properties.

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
    • Cell Cycle Arrest : It has been shown to induce S-phase arrest in various cancer cell lines, inhibiting cell proliferation .

Case Study:

In vitro studies demonstrated that the compound effectively reduced the viability of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Activity Spectrum :
    • Exhibits antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Potential antifungal activity has been observed against strains such as Candida albicans and Candida parapsilosis.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
E. coli100 μg/mL
S. aureus150 μg/mL
C. albicans100 μg/mL
C. parapsilosis100 μg/mL

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for microbial survival .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties.

  • Potential Applications :
    • Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Mechanisms may involve the reduction of oxidative stress and inflammation in neural tissues.

Case Study:

Preliminary studies have indicated that related benzofuran derivatives exhibit protective effects on neuronal cells under oxidative stress conditions, suggesting a pathway for further investigation into neuroprotective applications .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Aromatic Systems

Target Compound
  • Benzofuran core : Enhances metabolic stability and lipophilicity compared to simpler aromatic systems.
Analog 1: N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide ()
  • Structural difference : Replaces the trifluoromethyl group with a methanesulfonyl substituent and uses a propanamide linker instead of benzamide.
Analog 2: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structural difference : Branched hydroxyethylamine side chain (1,1-dimethylethyl) and methyl-substituted benzamide.
  • Implications : Branching may reduce conformational flexibility, affecting binding to sterically sensitive targets.

Substituent Effects

Trifluoromethyl vs. Other Groups
  • Pesticide Analogs: Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () utilize trifluoromethyl groups for pesticidal activity, suggesting similar electronic properties could be leveraged in agrochemical applications .
Thioether and Heterocyclic Modifications
  • Analog 3: 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide () incorporates a thiazole-thioether linkage.
  • Implications : Thioether groups may improve membrane permeability but could increase metabolic susceptibility compared to the target compound’s benzofuran system .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent(s) Potential Applications Reference ID
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide Benzofuran 3-(Trifluoromethyl)benzamide Agrochemicals, Pharmaceuticals N/A
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide Benzofuran 4-Methanesulfonylpropanamide Research chemical
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, branched hydroxyethyl Metal-catalyzed reactions
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine Trifluoromethyl, difluorophenyl Herbicide (diflufenican)

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide, a compound with potential therapeutic applications, has attracted attention due to its diverse biological activities. This article explores the compound's molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Chemical Structure : The compound features a benzofuran moiety and a trifluoromethyl group, which are significant for its biological activity.
  • Molecular Formula : C18H21F3N2O3
  • Molecular Weight : 360.37 g/mol
  • CAS Number : 1421528-06-4

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in multiple therapeutic areas:

  • Antiviral Activity : Research indicates that derivatives of benzofuran exhibit antiviral properties against several viruses. For instance, compounds similar to this compound have shown efficacy in inhibiting viral replication in vitro .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. Studies suggest that the benzofuran structure contributes to scavenging free radicals, which is crucial for neuroprotective applications .
  • Neuroprotective Effects : Analogues of the compound have demonstrated protective effects against neuronal damage in models of stroke and trauma. This is attributed to their ability to inhibit lipid peroxidation and scavenge superoxide radicals .
  • Anticancer Potential : Preliminary studies have indicated that the compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation by binding to their active sites.
  • Radical Scavenging : Its ability to neutralize free radicals contributes to its neuroprotective and antioxidant effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits viral replication
AntioxidantScavenges free radicals
NeuroprotectiveProtects against neuronal damage
AnticancerInduces apoptosis in cancer cells

Case Study Example

In a study investigating the neuroprotective effects of benzofuran derivatives, a compound similar to this compound was found to significantly reduce neuronal cell death induced by oxidative stress. The study utilized a model of cerebral ischemia and demonstrated that treatment with the compound led to improved outcomes in terms of cell viability and reduced markers of oxidative damage .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are key intermediates validated?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzofuran moiety .
  • Amide Bond Formation : Using coupling agents like HATU or EDC in solvents such as DMF or THF .
  • Hydroxyethyl Group Introduction : Reduction of ketones or epoxide opening with hydroxylamine derivatives .
  • Validation : Intermediates are characterized via 1^1H/13^{13}C NMR and LC-MS to confirm structural integrity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the benzofuran and trifluoromethyl groups .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group (if crystalline) .
  • Data Table :
PropertyValueSource
Molecular FormulaC₁₉H₁₆F₃NO₃
Molecular Weight381.34 g/mol
Key NMR Signals (δ, ppm)7.8–8.1 (aromatic), 4.5 (OH)

Q. What initial biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against kinases or proteases (e.g., IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram+/Gram- bacteria .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C vs. Pd(PPh₃)₄ for coupling efficiency .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low dielectric) for amide formation .
  • Temperature Control : Lower temps (0–5°C) reduce side reactions during hydroxylation .
  • Data Table :
ConditionYield (%)Purity (%)Source
Pd/C, DMF, 80°C7298
Pd(PPh₃)₄, THF, 60°C6595

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Reproducibility : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to ensure compound dissolution .
  • Metabolic Stability Testing : Liver microsome assays to rule out rapid degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Modify the trifluoromethyl group to -CF₂H or -CH₃ to assess hydrophobicity effects .
  • Benzofuran Ring Replacement : Test dihydrofuran vs. tetrahydrofuran analogs for conformational flexibility .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to identify critical binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.